molecular formula C19H22N4O3 B2763906 Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate CAS No. 2097898-21-8

Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate

Cat. No.: B2763906
CAS No.: 2097898-21-8
M. Wt: 354.41
InChI Key: WPNSAOIJRXJAIV-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate, by virtue of its structural complexity, plays a pivotal role in the synthesis of novel heterocyclic compounds. For example, the synthesis and anti-inflammatory screening of nonsymmetrical quinazolin derivatives have been explored for their potential anti-inflammatory activity (Prajapat & Talesara, 2016). Additionally, the compound's role in the creation of antioxidants has been investigated through the synthesis of quinazolin derivatives, showcasing their potential as radical scavengers (Al-azawi, 2016).

Applications in Electroluminescent Materials

Research into low-molecular-weight compounds, including those related to quinazolin, has revealed potential applications in electroluminescent layers for organic light-emitting devices (Dobrikov, Dobrikov, & Aleksandrova, 2011). These compounds exhibit promising photophysical properties that could be harnessed in the development of color electroluminescent structures.

Chemotherapeutic Research

This compound derivatives have been studied for their potential in cancer therapy. Compounds such as KYS05090, a T-type Ca2+ channel blocker derived from quinazolin, have demonstrated the ability to induce autophagy and apoptosis in cancer cells, highlighting a novel approach to cancer treatment (Rim et al., 2014).

Corrosion Inhibition

Schiff bases derived from quinazolin compounds have been identified as effective corrosion inhibitors for mild steel in corrosive environments. These studies underline the importance of structural features such as nitrogen content and molecular weight in determining the efficiency of corrosion inhibition (Jamil et al., 2018).

Properties

IUPAC Name

methyl 4-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-23(2)19-20-11-14-10-15(8-9-16(14)22-19)21-17(24)12-4-6-13(7-5-12)18(25)26-3/h4-7,11,15H,8-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNSAOIJRXJAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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